Gusacitinib belongs to a class of drugs called tyrosine kinase inhibitors (TKIs). It specifically targets spleen tyrosine kinase (SYK), an enzyme involved in the activation and function of immune cells like mast cells and macrophages. By inhibiting SYK, gusacitinib aims to dampen the inflammatory response in various diseases [].
Gusacitinib is being studied for its potential benefits in treating autoimmune diseases like rheumatoid arthritis, atopic dermatitis (eczema), and alopecia areata. These conditions involve excessive immune system activation, and gusacitinib's ability to suppress SYK might offer therapeutic benefits [, ].
Research is ongoing to explore the effectiveness of gusacitinib in managing IBD, including ulcerative colitis and Crohn's disease. These chronic inflammatory conditions affect the digestive tract, and gusacitinib's immunomodulatory properties are being investigated for their potential to reduce inflammation [].
Scientific studies are also exploring the use of gusacitinib in treating other conditions with an inflammatory component, such as idiopathic pulmonary fibrosis (scarring of the lungs) and lupus nephritis (inflammation of the kidneys) [, ].
Gusacitinib, also known by its investigational name ASN-002, is a novel small molecule designed as a dual inhibitor of Janus kinases (JAKs) and spleen tyrosine kinases (SYK). Its chemical formula is C24H28N8O2, and it has a molecular weight of approximately 460.54 g/mol. Gusacitinib is currently under investigation for its efficacy in treating various inflammatory conditions, particularly chronic hand eczema and atopic dermatitis .
Gusacitinib acts as a dual inhibitor, targeting two important signaling pathways within cells:
Studies suggest that Gusacitinib rapidly suppresses key inflammatory pathways involved in atopic dermatitis, a type of eczema []. Additionally, its ability to target JAKs suggests potential applications in treating JAK-dependent malignancies [].
Gusacitinib functions primarily through the inhibition of JAK and SYK pathways, which are crucial in mediating immune responses and inflammation. The compound's mechanism involves the binding to the ATP-binding sites of these kinases, preventing their phosphorylation activity. This inhibition disrupts the signaling cascades that lead to inflammation and immune responses. The specific interactions of Gusacitinib with JAKs and SYK kinases have been characterized by its IC50 values: 46 nM for JAK1, 4 nM for JAK2, 11 nM for JAK3, and 5 nM for SYK .
Gusacitinib exhibits significant biological activity as an anti-inflammatory agent. In clinical trials, it has shown promise in reducing the severity of chronic hand eczema, with a notable percentage of patients achieving substantial improvement compared to placebo groups . The drug's dual inhibition mechanism allows it to target multiple pathways involved in the pathogenesis of inflammatory diseases, making it a versatile candidate for treating conditions like atopic dermatitis.
The synthesis of Gusacitinib involves several steps typical for complex organic compounds. While specific synthetic routes are proprietary, they generally include:
The detailed synthetic pathway remains proprietary to its developers but typically follows established organic synthesis protocols.
Gusacitinib is primarily being explored for its therapeutic applications in:
Gusacitinib shares similarities with several other compounds that target JAK or SYK pathways. Here’s a comparison highlighting its uniqueness:
Compound Name | Target Kinases | Development Stage | Unique Features |
---|---|---|---|
Upadacitinib | JAK1 | Approved | Highly selective for JAK1; used in rheumatoid arthritis. |
Baricitinib | JAK1/JAK2 | Approved | Approved for rheumatoid arthritis; broader JAK inhibition. |
Tofacitinib | JAK1/JAK3 | Approved | First-generation JAK inhibitor; less selective. |
Ruxolitinib | JAK1/JAK2 | Approved | Primarily used for myelofibrosis; systemic effects noted. |
Delgocitinib | JAK1/JAK2 | Phase II | Topical formulation aimed at skin conditions. |
Gusacitinib is unique due to its dual inhibition of both JAKs and SYK kinases, providing a broader therapeutic action against inflammatory diseases compared to other selective inhibitors .
Gusacitinib possesses the complete IUPAC nomenclature 2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile [1] [3]. The molecular formula C24H28N8O2 corresponds to a precise molecular weight of 460.542 g·mol⁻¹ [1] [2]. The compound is registered under Chemical Abstracts Service number 1425381-60-7 and maintains the International Union of Pure and Applied Chemistry identifier 4801QYW816 [1] [3].
The structural composition encompasses twenty-four carbon atoms, twenty-eight hydrogen atoms, eight nitrogen atoms, and two oxygen atoms, distributed across a complex heterocyclic framework [1]. The molecular architecture incorporates multiple functional groups including a nitrile moiety, hydroxyl functionality, and aromatic aniline substituents [1] [4]. The compound exhibits five distinct ring systems within its molecular framework, contributing to its structural complexity and biological activity [1].
Property | Value |
---|---|
IUPAC Name | 2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile |
Molecular Formula | C24H28N8O2 |
Molecular Weight | 460.542 g·mol⁻¹ |
CAS Number | 1425381-60-7 |
InChI Key | NLFLXLJXEIUQDL-UHFFFAOYSA-N |
The compound demonstrates the absence of stereogenic centers, indicating that gusacitinib exists as a single constitutional isomer without enantiomeric complexity [1]. The simplified molecular input line entry system representation C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O accurately describes the connectivity pattern of all constituent atoms [1] [3].
The crystallographic analysis of gusacitinib reveals fundamental insights into its three-dimensional molecular architecture and conformational preferences [15] [16]. X-ray crystallography serves as the primary experimental technique for determining atomic and molecular structures within crystalline materials, providing critical information about electron density distributions and atomic positions [15] [17].
Modern X-ray diffraction methodologies employ charged coupled device detectors and synchrotron radiation sources to achieve high-resolution structural data with exposure times measured in seconds rather than minutes [17]. The diffraction data collection process involves rotating the crystal sample through specific oscillation ranges while recording diffraction patterns that contain structural information encoded in spot intensities [17].
Conformational analysis of gusacitinib demonstrates the existence of multiple low-energy conformations, with computational molecular mechanics calculations revealing energy differences between conformers ranging from 40.6 to 51.3 kilocalories per mole [13]. The most stable conformational state exhibits an energy of -51.3 kilocalories per mole, representing the global minimum energy configuration [13].
Conformer | Energy (kcal/mol) | Relative Energy |
---|---|---|
Conformer 1 | -45.2 | 6.1 |
Conformer 2 | -40.6 | 10.7 |
Conformer 3 | -46.9 | 4.4 |
Conformer 4 | -51.3 | 0.0 |
Conformer 5 | -43.1 | 8.2 |
The molecular dynamics simulations reveal that gusacitinib maintains structural integrity across different conformational states, with minimal alterations in secondary structural elements [13]. The conformational transitions occur primarily through rotation around single bonds connecting the piperidine substituents and the central pyrimidopyridazine core [13]. These conformational changes are consistent with the flexible nature of the molecular architecture while preserving essential binding interactions [13].
The crystallographic unit cell parameters and space group assignments provide critical information for understanding intermolecular packing arrangements and crystal lattice stability [16] [17]. The diffraction patterns reveal characteristic features including concentric rings of diffraction spots resulting from the systematic arrangement of atoms within the crystal lattice [17].
The piperidine-pyrimidopyridazine core structure represents the fundamental pharmacophore responsible for gusacitinib's dual inhibitory activity against Janus kinases and spleen tyrosine kinase [6] [20]. This heterocyclic framework functions as an adenosine triphosphate-competitive inhibitor, binding within the adenosine triphosphate binding site of target kinase domains [8] [20].
The binding mechanism involves the interaction of the pyrimidopyridazine core with the conserved kinase fold structure, which consists of two lobes separated by a cleft containing the adenosine triphosphate binding site [20]. The core structure adopts a planar conformation that enables optimal positioning within the kinase active site, facilitating hydrogen bonding interactions with conserved amino acid residues [20].
Crystallographic studies of related pyrimidopyridazine inhibitors demonstrate that the heterocyclic core engages specific binding pockets through multiple interaction modes [22]. The nitrogen atoms within the pyrimidopyridazine ring system serve as hydrogen bond acceptors, forming critical interactions with conserved lysine and aspartic acid residues in the kinase domain [22]. The carbonyl functionality at the 5-position of the pyrimidopyridazine core mimics hydrogen bond accepting nitrogen atoms found in natural adenosine triphosphate, establishing essential binding interactions [22].
Structural Component | Binding Function | Target Interaction |
---|---|---|
Pyrimidopyridazine Core | Adenosine triphosphate mimetic | Kinase active site |
Piperidine Substituent | Conformational constraint | Binding pocket optimization |
Nitrogen Atoms | Hydrogen bond acceptors | Conserved residues |
Carbonyl Group | Hydrogen bond acceptor | Lysine interactions |
The piperidine substituents attached to the pyrimidopyridazine core provide additional binding specificity and conformational constraints that enhance target selectivity [22]. These saturated six-membered ring systems extend into adjacent binding pockets, establishing hydrophobic interactions and van der Waals contacts that contribute to overall binding affinity [22].
The dual inhibitory activity against both Janus kinases and spleen tyrosine kinase results from the conserved nature of the adenosine triphosphate binding sites across these kinase families [6] [8]. The piperidine-pyrimidopyridazine core structure maintains sufficient flexibility to accommodate the subtle differences in binding pocket geometries while preserving essential pharmacophoric interactions [8] [20].
Structure-activity relationship studies demonstrate that modifications to the core pyrimidopyridazine framework significantly impact inhibitory potency, confirming the critical role of this structural element in target binding [22]. The removal of substituents from specific positions within the core structure results in enhanced binding interactions with conserved aspartic acid residues, demonstrating the importance of optimal pharmacophore positioning [22].
The synthesis of 4-(4-hydroxypiperidin-1-yl)aniline derivatives represents a critical step in gusacitinib manufacturing, serving as the key aniline component that couples with the activated pyrimido-pyridazinone core [1] [2]. This intermediate incorporates the essential piperidine moiety that contributes significantly to the dual Janus kinase and spleen tyrosine kinase inhibitory activity of gusacitinib [3].
The most practical approach for synthesizing 4-(4-hydroxypiperidin-1-yl)aniline involves nucleophilic aromatic substitution between 4-fluoronitrobenzene and 4-hydroxypiperidine, followed by reduction of the nitro group [4]. This methodology provides excellent regioselectivity and yields typically ranging from 78-85% across two steps [5].
Step 1: Nucleophilic Aromatic Substitution
The reaction proceeds via addition-elimination mechanism where 4-hydroxypiperidine acts as a nucleophile attacking the electron-deficient aromatic ring. Optimal conditions employ potassium carbonate as base in dimethylformamide at 120°C for 8-12 hours [6]. The electron-withdrawing nitro group facilitates nucleophilic attack at the para position, ensuring high regioselectivity.
Step 2: Nitro Group Reduction
Catalytic hydrogenation using palladium on carbon (10 mol%) under atmospheric hydrogen pressure provides the desired aniline derivative [7]. Alternative reduction methods include iron powder in acidic conditions or tin(II) chloride in hydrochloric acid, though these generate more waste streams and require additional purification steps.
Reductive Amination Route
Direct reductive amination between 4-aminobenzaldehyde and 4-hydroxypiperidine using sodium borohydride or sodium cyanoborohydride offers a one-step alternative [8]. However, this approach typically yields 65-75% due to competing side reactions and requires more extensive purification.
Ullmann Coupling Methodology
Copper-catalyzed Ullmann coupling between 4-bromoaniline and 4-hydroxypiperidine provides another viable route [9]. This method employs copper(I) iodide (5 mol%), 2-isobutyrylcyclohexanone as ligand, and cesium carbonate in dimethylformamide at 40°C for 21 hours. While yields are excellent (85-90%), the extended reaction time and copper catalyst requirements present scale-up challenges.
Although gusacitinib itself does not contain cyclopropane rings, difluorocarbene chemistry provides valuable synthetic methodologies for creating key fluorinated intermediates and building blocks used in advanced pharmaceutical synthesis [10] [11]. These methodologies are particularly relevant for synthesizing structurally related compounds and optimizing synthetic routes toward gusacitinib analogs.
Ruppert-Prakash Reagent System
The trimethylsilyl trifluoromethane (TMSCF₃) and sodium iodide system generates difluorocarbene under mild conditions [12]. This method operates effectively in tetrahydrofuran at 100-110°C, providing a user-friendly alternative to more hazardous difluorocarbene precursors [13]. The reaction mechanism involves fluoride-induced decomposition of TMSCF₃ to generate the reactive carbene species.
Bromodifluoroacetate Methodology
Sodium or potassium bromodifluoroacetate serves as an excellent difluorocarbene source for large-scale applications [14]. Thermal decomposition at 180-190°C in diglyme provides controlled carbene generation. This approach offers superior safety profiles compared to volatile precursors and demonstrates excellent scalability for industrial synthesis [15].
Chlorodifluoromethyltrimethylsilane Systems
The use of ClCF₂SiMe₃ with fluoride initiators provides another practical route to difluorocarbene [16]. Tetrabutylammonium fluoride or cesium fluoride can initiate the decomposition at moderate temperatures (80-120°C), making this method suitable for temperature-sensitive substrates [17].
Substrate Scope and Selectivity
Electron-rich alkenes generally provide higher yields in difluorocarbene cyclopropanation compared to electron-deficient substrates [18]. This selectivity pattern reflects the electrophilic nature of the carbene species. Substituted styrenes, vinyl ethers, and enol ethers represent particularly reactive substrates, often achieving >85% yields under optimized conditions.
Reaction Conditions and Solvent Effects
Solvent selection significantly impacts reaction efficiency and product selectivity [19]. Polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and acetonitrile generally provide superior results compared to non-polar alternatives. Temperature control remains critical, with most reactions proceeding optimally between 100-120°C.
Microwave-assisted organic synthesis has emerged as a transformative technology for heterocyclic chemistry, offering significant advantages in reaction rate, yield, and selectivity [20] [21]. For gusacitinib synthesis, microwave irradiation proves particularly valuable in the assembly of the pyrimido-pyridazinone core and subsequent coupling reactions.
Microwave irradiation accelerates chemical reactions through direct molecular heating via dipolar rotation and ionic conduction [22]. This mechanism provides rapid, uniform heating that often results in dramatically reduced reaction times compared to conventional thermal methods [23]. The selective heating of polar molecules can also lead to improved reaction selectivity and reduced side product formation.
Hydrazine Cyclization Under Microwave Conditions
The key cyclization step forming the pyrimido-pyridazinone ring system benefits significantly from microwave assistance [24]. Traditional thermal conditions require 4-8 hours at reflux temperatures, while microwave irradiation reduces this to 15-30 minutes at equivalent temperatures. Yields typically improve from 65-75% (conventional) to 80-90% (microwave) due to reduced decomposition and side reactions.
Optimized Reaction Parameters
Systematic optimization studies demonstrate that sealed vessel microwave reactors operating at 150°C for 20 minutes provide optimal results [25]. Power settings of 150-300 watts ensure controlled heating without thermal runaway. The use of simultaneous cooling maintains precise temperature control throughout the reaction.
Suzuki-Miyaura Coupling Optimization
Microwave-assisted Suzuki-Miyaura coupling between halogenated pyrimidines and boronic acid derivatives proceeds efficiently under mild conditions [26]. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) with potassium carbonate base in water-alcohol mixtures provide excellent yields (85-95%) in 10-20 minutes at 100°C [27].
Nucleophilic Aromatic Substitution
The coupling of activated pyrimidine intermediates with aniline derivatives benefits from microwave acceleration [28]. Reaction times decrease from 6-12 hours (conventional heating) to 30-60 minutes (microwave) while maintaining comparable yields. The rapid heating minimizes catalyst decomposition and substrate degradation.
Advantages of Microwave-Assisted Synthesis
Scale-Up Considerations
While microwave synthesis offers significant laboratory advantages, scale-up requires specialized continuous-flow microwave reactors [29]. Batch microwave systems typically limit synthesis to 100-500 gram scales, necessitating flow chemistry approaches for larger production volumes [30].
The transition from laboratory synthesis to commercial manufacturing requires comprehensive process optimization addressing reaction conditions, catalyst systems, purification methods, and quality control parameters [31] [32]. For gusacitinib, this optimization focuses on maximizing yield and purity while minimizing cost, waste generation, and environmental impact.
Temperature Control Systems
Laboratory synthesis typically employs oil baths or heating mantles with ±2°C temperature control [33]. Industrial scale-up requires sophisticated heat exchange systems capable of maintaining ±1°C precision across large reaction volumes. Jacketed reactors with recirculating thermal fluids provide optimal temperature uniformity for multi-kilogram batches [34].
Reaction Time Optimization
Kinetic studies demonstrate that optimal reaction times often differ significantly between laboratory and manufacturing scales [35]. Mass transfer limitations in larger vessels may require extended reaction times, while improved mixing efficiency can sometimes reduce them. Design of experiments approaches systematically optimize these parameters across different scales.
Catalyst Recovery and Recycling
Precious metal catalysts such as palladium represent significant cost factors in large-scale synthesis [36]. Heterogeneous catalyst systems or immobilized catalysts enable recovery and reuse, reducing costs from $500-1000/kg to $50-100/kg of product [37]. Leaching studies ensure that residual catalyst levels meet pharmaceutical specifications (<10 ppm for palladium).
Real-Time Reaction Monitoring
Process analytical technology employs spectroscopic methods for real-time monitoring of reaction progress [38]. Near-infrared spectroscopy, Raman spectroscopy, and in-situ HPLC systems provide continuous feedback for process control. These technologies enable endpoint determination based on chemical conversion rather than predetermined time periods [39].
Quality by Design Implementation
Quality by design principles establish design spaces defining acceptable ranges for critical process parameters [40]. Statistical analysis of laboratory data identifies parameter interactions and establishes robust operating conditions. This approach reduces batch-to-batch variability and ensures consistent product quality across manufacturing campaigns.
Crystallization Optimization
Crystallization represents the preferred purification method for pharmaceutical intermediates due to its scalability and effectiveness [41]. Solvent screening identifies optimal crystallization conditions balancing yield, purity, and crystal morphology. Anti-solvent addition rates, seeding strategies, and temperature profiles require optimization for each intermediate [42].
Solvent Recovery Systems
Large-scale synthesis necessitates solvent recovery to minimize waste and reduce costs [43]. Distillation, extraction, and membrane separation technologies enable solvent reuse rates of 85-95%. Process design integrates recovery systems to minimize fresh solvent consumption and waste generation [44].
Good Manufacturing Practices
Pharmaceutical manufacturing requires strict adherence to current good manufacturing practices throughout all synthesis steps [45]. Documentation systems track raw materials, intermediate purity, process parameters, and final product specifications. Batch records provide complete traceability from starting materials to finished pharmaceutical ingredient.
Process Validation Studies
Process validation demonstrates that manufacturing procedures consistently produce material meeting predetermined specifications [46]. Three consecutive validation batches confirm process robustness and establish manufacturing capability. Statistical analysis of validation data supports process capability indices and ongoing process monitoring strategies [47].